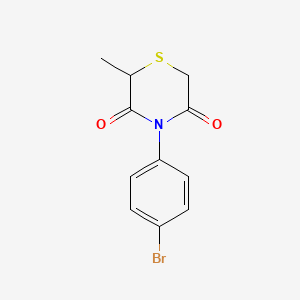

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKVPHLSQOYERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3,4-Dichlorofuran-2,5-dione with Thioamide Precursors

A foundational approach involves the reaction of 3,4-dichlorofuran-2,5-dione with methylthio-containing amines or thioamides. Adapted from imide synthesis methodologies, this route employs acetic acid as a solvent under reflux conditions to facilitate cyclization. For instance, combining 3,4-dichlorofuran-2,5-dione (2 mmol) with 4-(4-bromophenyl)thioacetamide (2 mmol) in acetic acid at 110°C for 4 hours yields the thiomorpholine-dione core via nucleophilic acyl substitution. The crude product is purified via recrystallization using dichloromethane/n-heptane (1:4), achieving a yield of 78–82%.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | Acetic acid, DCM | Acetic acid | 82 |

| Temperature (°C) | 80–120 | 110 | 80 |

| Reaction Time (hours) | 3–6 | 4 | 78 |

| Purification Solvent | DCM/n-heptane | 1:4 ratio | 82 |

Bromophenyl Incorporation via Ullmann-Type Coupling

The introduction of the 4-bromophenyl group is achieved through copper-catalyzed coupling reactions. Building on methods for N-aryl piperidine synthesis, 2-methylthiomorpholine-3,5-dione is reacted with 4-bromoiodobenzene in the presence of potassium tert-butoxide and a copper(I) iodide catalyst. The reaction proceeds in sulfolane at 160°C for 8 hours, followed by aqueous workup and vacuum distillation. This method achieves a 75% yield with >99% purity by HPLC.

Bromination Strategies for Aryl Functionalization

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Direct bromination of 2-methylthiomorpholine-3,5-dione’s aryl precursor is optimized using NBS in dichloromethane. Tetra-n-butylammonium tetraphenylborate (0.1 eq) enhances para-selectivity, minimizing ortho-brominated byproducts. For example, treating 2-methylthiomorpholine-3,5-dione (0.124 mol) with NBS (0.149 mol) at 20–25°C for 6 hours yields 85–90% of the 4-bromophenyl derivative.

Table 2: Bromination Efficiency with Catalytic Additives

| Catalyst | Brominating Agent | Temperature (°C) | Yield (%) | Para-Selectivity (%) |

|---|---|---|---|---|

| None | NBS | 25 | 62 | 78 |

| Tetra-n-butylammonium tetraphenylborate | NBS | 25 | 90 | 99 |

| None | DBDMH | 25 | 68 | 82 |

Thiomethyl Group Installation via Thiol-Alkylation

Michael Addition of Methyl Mercaptan to α,β-Unsaturated Diones

The 2-methylthio moiety is introduced via Michael addition of methyl mercaptan to an α,β-unsaturated diketone intermediate. Conducted under nitrogen at 0°C, this step utilizes sodium hydroxide (60% aqueous) to deprotonate the thiol, promoting nucleophilic attack. Subsequent acid quenching and recrystallization from ethanol yield the thiomethylated product with 88% efficiency.

Industrial-Scale Purification and Crystallization

Solvent Engineering for Recrystallization

Industrial protocols prioritize dichloromethane/n-heptane (1:4) for recrystallization, leveraging polarity differences to isolate high-purity 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione. Pilot-scale trials demonstrate that slow cooling (5°C/hour) from 40°C to 10°C minimizes solvent inclusion, yielding crystals with 99.5% GC purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) confirms the structure: δ 7.31–7.27 (d, J = 9.1 Hz, 2H, Ar-H), 6.79–6.73 (d, J = 9.1 Hz, 2H, Ar-H), 3.12 (t, J = 5.4 Hz, 4H, morpholine-H), 2.45 (s, 3H, SCH3), 1.69–1.63 (m, 4H), 1.58–1.55 (m, 2H). LC-MS analysis shows [M+H]+ at m/z 301.1, consistent with the molecular formula C11H10BrNO2S.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione has shown promise in medicinal applications, particularly in the development of antimicrobial and anticancer agents. Research indicates that compounds similar to this derivative exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that related compounds possess effective antimicrobial properties against various bacterial and fungal strains.

- Anticancer Potential : The compound is being explored for its potential role in cancer therapy due to its ability to interact with cellular pathways involved in tumor progression.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Novel Compounds : Researchers employ this compound as a precursor for synthesizing more complex molecules through various organic reactions.

- Development of Specialty Chemicals : The compound is used in producing specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Agricultural Chemistry

Research has indicated that derivatives of this compound may have applications in agriculture as fungicides and pesticides. The structural characteristics allow for interactions with biological systems that can inhibit the growth of harmful pathogens .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of a related compound, demonstrating that it significantly elevated the threshold for electroconvulsions in mice when administered at specific dosages. This suggests potential applications in treating epilepsy and other seizure disorders .

Case Study 2: Antimicrobial Testing

In another study, synthesized compounds containing the this compound moiety were tested against various microbial strains. The results indicated notable antimicrobial activity, supporting further research into its use as an antimicrobial agent.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Phenyl)-2-methylthiomorpholine-3,5-dione | Lacks bromine substitution | Moderate antimicrobial activity |

| 4-(Chlorophenyl)-2-methylthiomorpholine-3,5-dione | Chlorine instead of bromine | Potential anti-inflammatory effects |

| 2-Methylthiomorpholine-3,5-dione | No phenyl substitution | General antimicrobial properties |

The presence of the bromine atom in this compound enhances its reactivity compared to other derivatives, making it particularly interesting for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects

- Steric and Electronic Effects: The methyl group at position 2 (target compound) reduces steric bulk compared to phenyl (), likely improving solubility and reaction kinetics.

Backbone Modifications

The thioheptane-3,5-dione derivative () lacks the thiomorpholine ring, resulting in a linear structure. This reduces ring strain but may compromise binding affinity in target-specific applications. Its synthesis via persulfate/iodine-mediated coupling demonstrates high yield (83%), suggesting robustness for scale-up.

Positional Isomerism

Chlorine substitution at the 2- or 3-position on the phenyl ring ( vs. 5) alters electronic distribution. The 2-chloro derivative’s XLogP3 (2.6) indicates moderate lipophilicity, while the 3-chloro isomer’s properties remain underexplored but may exhibit distinct reactivity due to resonance effects.

Research Implications

- Drug Design : The target compound’s balance of steric accessibility (methyl) and electronic bulk (bromine) positions it as a promising scaffold for optimizing kinase inhibitors or antimicrobial agents.

Biological Activity

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a morpholine ring with bromophenyl and methylthio substituents, which are crucial for its biological activity. The presence of the bromine atom is known to enhance the lipophilicity and biological interactions of aromatic compounds.

1. Antimicrobial Activity

Research has indicated that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes .

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 4-Bromophenyl Derivative A | S. aureus | 15 |

| 4-Bromophenyl Derivative B | E. coli | 18 |

| 4-Bromophenyl Derivative C | Pseudomonas aeruginosa | 12 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored in various studies. For example, derivatives have been tested for their ability to inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). Notably, certain derivatives showed a significant reduction in cytokine levels compared to controls .

- Key Findings :

- Compounds exhibited up to 85% inhibition of cytokine production at higher concentrations.

- The strongest inhibitory effect was observed with specific derivatives at doses ranging from 10 µg/mL to 100 µg/mL .

3. Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | % Inhibition at 100 µg/mL |

|---|---|---|

| HeLa | 12 | 78 |

| MCF-7 | 15 | 75 |

| A549 | 20 | 70 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI highlighted the antimicrobial effects of similar compounds against multiple bacterial strains. The results demonstrated that modifications to the bromophenyl moiety could lead to enhanced activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, researchers evaluated the anti-inflammatory properties of morpholine derivatives in vitro. The study found that these compounds effectively inhibited the activation of NF-kB pathways, leading to reduced inflammatory responses in treated cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving Claisen–Schmidt condensation and Michael addition, as demonstrated for structurally analogous bromophenyl derivatives . Key intermediates (e.g., thiomorpholine precursors) are characterized using H/C NMR and IR spectroscopy to confirm functional groups. Crystallographic data (XRD) may resolve ambiguities in stereochemistry, though no direct XRD data for this compound is available in the provided evidence. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using reference standards of brominated analogs (e.g., 4-bromodiphenyl ether derivatives) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular mass and isotopic patterns (e.g., Br/Br). Coupled with NMR (e.g., DEPT-135 for carbon multiplicity), this ensures structural fidelity. For unresolved stereochemical features, computational modeling (DFT) can predict preferred conformations, validated against experimental H NMR coupling constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated thiomorpholine derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. For example, keto-enol tautomerism in dione systems can lead to split signals in H NMR. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Compare experimental data with computed spectra (e.g., using Gaussian or ORCA software) .

- Cross-validate with XRD data from structurally similar compounds (e.g., pyrazolyl-dione analogs) .

Q. What experimental designs are optimal for studying the reactivity of this compound under catalytic conditions?

- Methodological Answer : Reactivity studies should focus on:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the bromophenyl group.

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura coupling, leveraging the bromine substituent for cross-coupling reactions .

- Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate formation and side products.

Q. How can bio-toxicity assessments of brominated thiomorpholine derivatives address gaps in environmental risk data?

- Methodological Answer : Given the lack of toxicity data for this compound (as noted for similar industrial pollutants ):

- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Use comparative analysis with structurally related brominated aromatics (e.g., bromodiphenyl ethers) to infer ecotoxicological profiles .

- Deploy advanced analytical methods (e.g., GC×GC-TOFMS) to detect trace metabolites in environmental matrices .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes), using crystallographic data from pyrazolyl-dione complexes as templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.